Ethanol, 2-[4-(2-phenylthioethyl)-1-piperazinyl]-
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Overview
Description
2-{4-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINO}-1-ETHANOL is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINO}-1-ETHANOL can be achieved through several methods. One common approach involves the reaction of disulfides with 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride and trimethylsilyl cyanide in the presence of a base . This method is advantageous as it uses less-odor disulfides and ethanol as a solvent, making it a green and efficient process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINO}-1-ETHANOL undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often resulting in the formation of thiols.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-{4-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINO}-1-ETHANOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-{4-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINO}-1-ETHANOL involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles: These compounds share a similar piperazine core and have been studied for their potential as ACAT-1 inhibitors.
Piperidine derivatives: These compounds also contain a nitrogen heterocycle and have been widely studied for their pharmacological activities.
Uniqueness
2-{4-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINO}-1-ETHANOL is unique due to its specific structural features, which confer distinct biological activities and potential applications in various fields. Its ability to act as a versatile building block in synthetic chemistry further enhances its value.
Properties
Molecular Formula |
C14H22N2OS |
---|---|
Molecular Weight |
266.40 g/mol |
IUPAC Name |
2-[4-(2-phenylsulfanylethyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C14H22N2OS/c17-12-10-15-6-8-16(9-7-15)11-13-18-14-4-2-1-3-5-14/h1-5,17H,6-13H2 |
InChI Key |
KFOJYYHUMVFMGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CCSC2=CC=CC=C2 |
Origin of Product |
United States |
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